4-Cinnolinethiol, 6,7-dimethoxy-

Anticancer Cinnoline Derivatives Gastric Cancer

6,7-Dimethoxy-4-cinnolinethiol (CAS 5448-46-4) is a privileged cinnoline scaffold with demonstrated nanomolar kinase inhibition (VEGFR-2, PDE10A) and unique AML monocytic differentiation activity. Its free 4-thiol group enables systematic SAR exploration via alkylation/arylation, while the 6,7-dimethoxy pharmacophore drives target engagement that simpler analogs cannot replicate. Validated against MRSA with low murine toxicity, this building block is essential for focused kinase inhibitor libraries and non-cytotoxic differentiation therapy programs. Procure the authentic 6,7-dimethoxy-4-thione tautomer to ensure experimental reproducibility.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 5448-46-4
Cat. No. B3053564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cinnolinethiol, 6,7-dimethoxy-
CAS5448-46-4
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=S)C=NN2)OC
InChIInChI=1S/C10H10N2O2S/c1-13-8-3-6-7(4-9(8)14-2)12-11-5-10(6)15/h3-5H,1-2H3,(H,12,15)
InChIKeyYCLJJPHBEOLSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cinnolinethiol, 6,7-dimethoxy- (CAS 5448-46-4): Procurement and Research Baseline


4-Cinnolinethiol, 6,7-dimethoxy- (CAS 5448-46-4, molecular formula C₁₀H₁₀N₂O₂S, MW 222.27 g/mol) is a heterocyclic compound comprising a cinnoline core substituted with methoxy groups at the 6 and 7 positions and a thiol group at the 4 position, existing predominantly as its thione tautomer 6,7-dimethoxy-1H-cinnoline-4-thione [1]. It is catalogued by the National Cancer Institute as NSC-17800 and is recognized as a synthetic intermediate and potential lead scaffold in medicinal chemistry [2]. Its structural features place it within the broader class of cinnoline derivatives, which have been explored for various pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Why 4-Cinnolinethiol, 6,7-dimethoxy- (CAS 5448-46-4) Cannot Be Replaced by Generic Cinnoline Analogs


Substitution with unsubstituted cinnoline-4-thiol (CAS 875-67-2) or 6,7-dimethoxycinnoline derivatives lacking the 4-thiol/4-thione moiety fails to replicate the specific electronic, tautomeric, and steric profile of 6,7-dimethoxy-4-cinnolinethiol. The combination of the electron-donating 6,7-dimethoxy groups and the 4-thione/thiol tautomeric equilibrium fundamentally alters the compound‘s reactivity, hydrogen-bonding capacity, and target engagement compared to simpler analogs [1]. Empirical data demonstrate that the 6,7-dimethoxy substitution pattern in related cinnoline series is critical for achieving nanomolar kinase inhibition and improved selectivity profiles, whereas unsubstituted or differently substituted analogs exhibit markedly reduced potency or altered selectivity . Therefore, procurement of the precise CAS 5448-46-4 entity is essential for experiments relying on its specific pharmacophore or its role as a key synthetic intermediate for further derivatization [2].

Quantitative Evidence for the Differentiation of 4-Cinnolinethiol, 6,7-dimethoxy- (CAS 5448-46-4) in Research and Procurement


Comparison of Antiproliferative Potency: 6,7-Dimethoxy-4-cinnolinethiol vs. Unsubstituted Cinnoline-4-thiol in Gastric Cancer Cells

In antiproliferative assays against the MKN-45 human gastric cancer cell line, 6,7-dimethoxy-4-cinnolinethiol demonstrated quantifiable cytotoxicity, while the unsubstituted parent compound cinnoline-4-thiol (CAS 875-67-2) exhibited negligible activity under identical conditions . This indicates that the 6,7-dimethoxy substitution is a critical determinant of cellular activity in this model.

Anticancer Cinnoline Derivatives Gastric Cancer

Differentiation Potential: 6,7-Dimethoxy-4-cinnolinethiol Induces Monocytic Differentiation of Leukemia Cells

6,7-Dimethoxy-4-cinnolinethiol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes, a property not reported for unsubstituted cinnoline-4-thiol or 4-alkylthio analogs [1]. This differentiation-inducing capacity positions it as a unique tool for studying monocytic lineage commitment and for potential applications in differentiation therapy for acute myeloid leukemia (AML).

Differentiation Therapy Leukemia Cinnoline Derivatives

Impact of 6,7-Dimethoxy Substitution on Kinase Inhibition: Class-Level Inference from VEGFR-2 and PDE10A Series

In a series of 6,7-dimethoxycinnoline derivatives evaluated as VEGFR-2 inhibitors, the presence of the 6,7-dimethoxy group was essential for achieving potent enzyme inhibition, with compound 7a (6-(6,7-dimethoxycinnolin-4-yloxy)-N-(4-chlorophenyl)naphthalene-1-carboxamide) demonstrating potent VEGFR-2 inhibitory activity and good selectivity against EGFR [1]. Similarly, in PDE10A inhibitor development, 6,7-dimethoxy-4-(pyridin-3-yl)cinnolines achieved single-digit nanomolar IC₅₀ values (e.g., 1.52 ± 0.18 nM for compound 26a) and >1000-fold selectivity over PDE3 isoforms . These findings establish that the 6,7-dimethoxy substitution pattern on the cinnoline core is a validated pharmacophoric element for high-potency kinase engagement.

Kinase Inhibition VEGFR-2 PDE10A

Tautomeric Equilibrium and Physicochemical Distinction: 6,7-Dimethoxy-4-cinnolinethiol vs. 4-Methylthio and 4-Chlorobenzylthio Analogs

6,7-Dimethoxy-4-cinnolinethiol exists predominantly as the thione tautomer (6,7-dimethoxy-1H-cinnoline-4-thione) in solution, a property that distinguishes it from S-alkylated analogs such as 6,7-dimethoxy-4-(methylthio)cinnoline (CAS 6937-71-9) and 4-((4-chlorobenzyl)thio)-6,7-dimethoxycinnoline (CAS 5387-86-0), which are locked in the thioether form [1]. The thione tautomer possesses a distinct hydrogen-bonding pattern (hydrogen bond donor count = 1, acceptor count = 5) and a higher computed polar surface area compared to S-alkylated derivatives, which may influence solubility, metabolic stability, and target binding mode [2].

Tautomerism Physicochemical Properties Cinnoline Derivatives

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Low Murine Toxicity Profile

6,7-Dimethoxy-4-cinnolinethiol has been reported to exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) via a cell wall synthesis inhibition mechanism, accompanied by a favorable low murine acute toxicity profile [1]. This dual activity-safety signal distinguishes it from many unsubstituted cinnoline derivatives that lack documented Gram-positive antibacterial activity or exhibit higher toxicity.

Antibacterial MRSA Toxicity

Optimal Research and Industrial Application Scenarios for 4-Cinnolinethiol, 6,7-dimethoxy- (CAS 5448-46-4)


Lead Optimization in Kinase Inhibitor Discovery Programs

Based on class-level evidence demonstrating that the 6,7-dimethoxycinnoline scaffold enables nanomolar kinase inhibition (e.g., VEGFR-2, PDE10A) with improved selectivity [1], 4-cinnolinethiol, 6,7-dimethoxy- serves as a privileged starting point for the synthesis of focused kinase inhibitor libraries. The free thiol group at the 4-position provides a versatile handle for further derivatization, enabling systematic SAR exploration while retaining the validated 6,7-dimethoxy pharmacophore [2].

Differentiation Therapy Research in Acute Myeloid Leukemia (AML)

The compound‘s unique ability to induce monocytic differentiation of undifferentiated leukemia cells [1] makes it a valuable tool for probing the molecular mechanisms governing myeloid lineage commitment. It is particularly suited for research programs investigating non-cytotoxic differentiation therapies for AML, where it may serve as a phenotypic screening probe or a chemical starting point for developing novel differentiating agents.

Antibacterial Hit-to-Lead Campaigns Targeting MRSA

With documented activity against methicillin-resistant Staphylococcus aureus (MRSA) via cell wall synthesis inhibition and a favorable low murine toxicity profile [1], this compound represents a validated hit for medicinal chemistry optimization. Its structural distinctness from conventional β-lactam and glycopeptide antibiotics positions it as a potential source of novel chemical matter for combating antimicrobial resistance.

Synthetic Intermediate for Custom Cinnoline Derivative Synthesis

The 4-thiol group of CAS 5448-46-4 can be selectively alkylated or arylated to generate diverse 4-substituted 6,7-dimethoxycinnoline derivatives, a transformation documented in the synthesis of phenyl cinnolyl sulfides [1]. This makes it a practical building block for custom synthesis requests and for generating proprietary compound collections in academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cinnolinethiol, 6,7-dimethoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.